Cas no 183303-91-5 (4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide)
4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide
- 4-cyclopropylthiadiazole-5-carboxamide
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- Inchi: 1S/C6H7N3OS/c7-6(10)5-4(3-1-2-3)8-9-11-5/h3H,1-2H2,(H2,7,10)
- InChI Key: PJFPERPYVXYZCT-UHFFFAOYSA-N
- SMILES: S1C(C(N)=O)=C(C2CC2)N=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 183
- XLogP3: 0.2
- Topological Polar Surface Area: 97.1
4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059007496-1g |
4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide |
183303-91-5 | 95% | 1g |
$749.92 | 2023-09-02 | |
| Chemenu | CM319947-1g |
4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide |
183303-91-5 | 95% | 1g |
$611 | 2021-08-18 | |
| Chemenu | CM319947-1g |
4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide |
183303-91-5 | 95% | 1g |
$712 | 2023-02-17 |
4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide
Exploring the Properties and Applications of 4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 183303-91-5)
4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 183303-91-5) is a heterocyclic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This compound belongs to the thiadiazole family, which is known for its diverse biological activities and industrial uses. The presence of a cyclopropyl group and a carboxamide moiety in its structure further enhances its chemical versatility, making it a subject of interest for researchers and industry professionals alike.
One of the key reasons behind the growing popularity of 4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide is its potential role in agrochemicals and pharmaceuticals. In the agrochemical sector, thiadiazole derivatives are often explored for their herbicidal, fungicidal, and insecticidal properties. The cyclopropyl group, in particular, is known to contribute to the stability and bioavailability of such compounds, which is crucial for their effectiveness in crop protection. Meanwhile, in the pharmaceutical industry, the carboxamide functionality is frequently associated with bioactive molecules, suggesting potential applications in drug discovery and development.
From a synthetic chemistry perspective, CAS No. 183303-91-5 represents an intriguing case study. The compound's synthesis typically involves the reaction of cyclopropyl-containing precursors with thiadiazole intermediates, followed by the introduction of the carboxamide group. Researchers have explored various catalytic methods and green chemistry approaches to optimize its production, reflecting the broader trends in sustainable chemical manufacturing. This aligns with the increasing demand for eco-friendly synthesis methods, a topic frequently searched by professionals in the field.
The physicochemical properties of 4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide also make it a compelling subject for study. Its molecular weight, solubility, and stability under different conditions are critical parameters for its practical applications. For instance, its solubility in organic solvents is often a point of discussion in forums and research papers, as it directly impacts formulation strategies in both agrochemical and pharmaceutical contexts. Additionally, its thermal stability is relevant for storage and handling considerations, a common concern among industrial users.
In the realm of material science, thiadiazole derivatives like CAS No. 183303-91-5 have shown promise as building blocks for functional materials. Their ability to participate in hydrogen bonding and π-stacking interactions makes them suitable for designing molecular assemblies and supramolecular structures. This has led to explorations in areas such as organic electronics and sensor technologies, where the compound's electron-deficient nature could be advantageous.
The safety profile of 4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide is another area of interest for many users. While comprehensive toxicological data may still be under investigation, preliminary studies suggest that proper handling procedures should be followed, as with any chemical substance. This aspect is particularly relevant given the current emphasis on occupational safety and regulatory compliance in chemical industries worldwide. Professionals often search for SDS (Safety Data Sheet) information and exposure limits for such compounds, highlighting the need for transparent and accessible data.
Looking ahead, the future prospects for CAS No. 183303-91-5 appear promising. With ongoing research into its structure-activity relationships and potential modifications, new applications may emerge in fields like medicinal chemistry or crop science. The compound's versatility also makes it a candidate for combinatorial chemistry approaches, where libraries of related structures can be screened for desired properties. As computational chemistry and AI-assisted drug design continue to advance, compounds like 4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide may benefit from in silico modeling to predict and optimize their characteristics.
For researchers and industry professionals seeking to work with this compound, several practical considerations come into play. The analytical methods for its characterization (such as HPLC, NMR, and mass spectrometry), its storage conditions, and handling precautions are all frequently searched topics. Additionally, the availability of high-purity samples and custom synthesis options are common concerns for those looking to incorporate this molecule into their work. These practical aspects underscore the importance of reliable suppliers and thorough documentation when working with specialized chemical compounds.
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